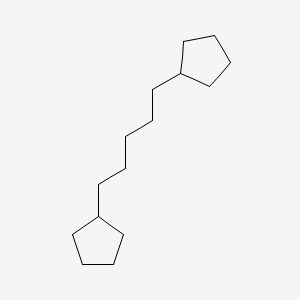
1,5-Dicyclopentylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dicyclopentylpentane is an organic compound with the molecular formula C15H28. It is a hydrocarbon consisting of a pentane backbone with cyclopentyl groups attached to the first and fifth carbon atoms. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure .
Vorbereitungsmethoden
The synthesis of 1,5-Dicyclopentylpentane can be achieved through various synthetic routes. One common method involves the hydrogenation of 1,5-dicyclopentyl-1-pentene using a suitable catalyst under high pressure and temperature conditions. Industrial production methods may involve the use of advanced catalytic systems to optimize yield and purity .
Analyse Chemischer Reaktionen
1,5-Dicyclopentylpentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dicyclopentylpentane has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stability.
Biology: Research on its interactions with biological membranes and its potential as a hydrophobic probe.
Medicine: Investigations into its potential use as a drug delivery vehicle due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dicyclopentylpentane involves its interaction with molecular targets through hydrophobic interactions. These interactions can affect the structure and function of biological membranes, enzymes, and receptors. The pathways involved may include alterations in membrane fluidity and permeability, as well as modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1,5-Dicyclopentylpentane can be compared with other similar compounds, such as:
Cyclopentane: A simpler cycloalkane with a single ring structure.
1,3-Dicyclopentylpropane: A compound with cyclopentyl groups attached to the first and third carbon atoms of a propane backbone.
1,5-Dicyclohexylpentane: A compound with cyclohexyl groups instead of cyclopentyl groups, providing a comparison of ring size effects on properties.
This compound is unique due to its specific ring structure and the positioning of the cyclopentyl groups, which influence its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
15181-21-2 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
5-cyclopentylpentylcyclopentane |
InChI |
InChI=1S/C15H28/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15/h14-15H,1-13H2 |
InChI-Schlüssel |
QBSREYYHAPRBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCCCCC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


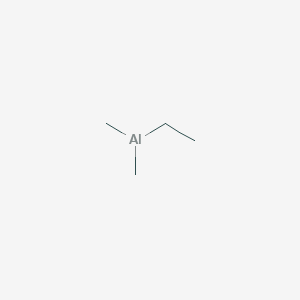
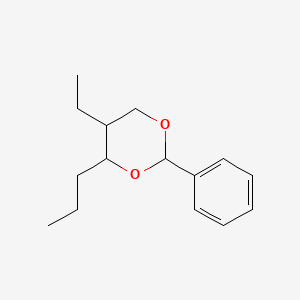

![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
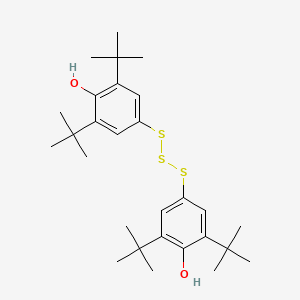
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
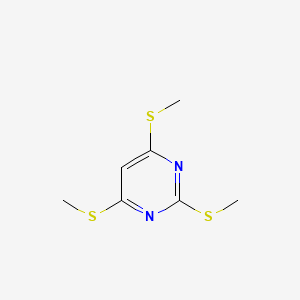

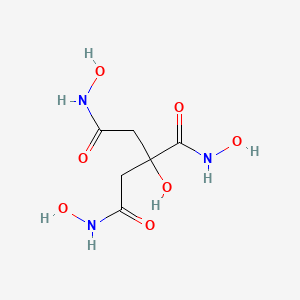
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
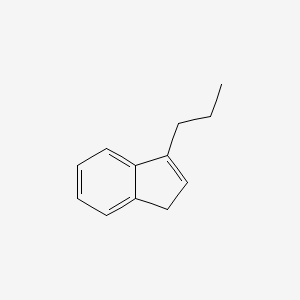
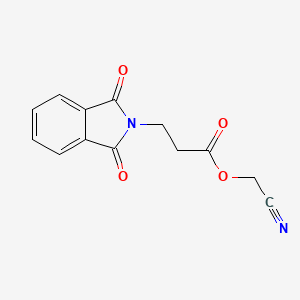
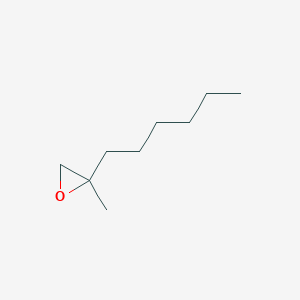
![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
